2-Fluoro-1-nitro-4-vinyl-benzene
Description
Significance of Aryl Fluorides in Synthetic Chemistry
The introduction of fluorine into aromatic rings has a profound impact on a molecule's properties. Aryl fluorides are of considerable interest in medicinal chemistry and agrochemicals. nih.gov The carbon-fluorine bond is the strongest single bond to carbon, which imparts exceptional stability to the molecule. This stability often leads to improved metabolic resistance in pharmaceutical compounds, enhancing their biological activity and efficacy. nih.govnih.gov Consequently, many blockbuster drugs contain a fluorine atom. nih.gov
The synthesis of aryl fluorides, however, can be challenging due to the low reactivity of fluoride (B91410) ions and the harsh conditions often required for fluorination reactions. nih.gov Historically, methods like the Balz-Schiemann reaction were used, but modern techniques, such as the Halex process (halogen exchange), have become important in industrial settings for producing fluorinated aromatics from their chlorinated counterparts. google.comwikipedia.org Recent advances in transition metal-catalyzed fluorination are expanding the toolkit for creating these valuable compounds.
Role of Nitroaromatic Compounds in Advanced Organic Synthesis
Nitroaromatic compounds are a cornerstone of modern organic synthesis, serving as versatile intermediates for a vast array of chemical products, including dyes, polymers, pesticides, and pharmaceuticals. cymitquimica.com The nitro group (–NO2) is a powerful electron-withdrawing group. This property deactivates the aromatic ring towards electrophilic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAr), where the nitro group can be displaced by a nucleophile. wikipedia.org
Furthermore, the nitro group itself is a highly versatile functional group that can be readily transformed into other functionalities. Its reduction can yield nitroso compounds, hydroxylamines, and, most importantly, anilines (amino groups), which are precursors to a vast range of complex molecules and bioactive compounds. cymitquimica.com This facile conversion makes nitroaromatics essential building blocks in multi-step syntheses.
Importance of Vinylaromatic Moieties in Polymer Science and Materials Chemistry
The vinyl group (–CH=CH2), an unsaturated hydrocarbon moiety, is the gateway to polymerization. Vinylaromatic monomers, with the vinyl group attached to an aromatic ring, are fundamental components in polymer science. The double bond of the vinyl group can undergo addition polymerization, often initiated by free radicals, to form long polymer chains.
Polymers derived from vinylaromatic monomers can possess high thermal stability, chemical resistance, and unique optical properties. chemspider.com By incorporating different functional groups onto the aromatic ring of the monomer, chemists can tailor the properties of the resulting polymer. For instance, incorporating moieties that can impart color or fluorescence can lead to the development of tagged copolymers for medical or cosmetic applications.
Contextualizing 2-Fluoro-1-nitro-4-vinyl-benzene within Substituted Benzene (B151609) Chemistry
The compound this compound is a trisubstituted benzene derivative. The nomenclature indicates a specific arrangement of the functional groups on the benzene ring:
The nitro group is at position 1.
The fluorine atom is at position 2 (ortho to the nitro group).
The vinyl group is at position 4 (para to the nitro group and meta to the fluorine).
The reactivity of the benzene ring and the orientation of any further substitution reactions are governed by the electronic effects of these existing groups.
Nitro group (–NO2): A strong deactivating, meta-directing group due to its powerful electron-withdrawing nature.
Fluoro group (–F): A deactivating, ortho-, para-directing group. It is deactivating due to its inductive electron withdrawal but directing to ortho and para positions due to resonance effects.
Vinyl group (–CH=CH2): An activating, ortho-, para-directing group.
Detailed Research Findings on a Key Isomer: 1-Fluoro-4-[(E)-2-nitrovinyl]benzene
While detailed experimental data for this compound is not prominent in the literature, extensive research has been conducted on its isomer, 1-Fluoro-4-[(E)-2-nitrovinyl]benzene , also known as 4-fluoro-β-nitrostyrene. This compound shares the same molecular formula (C8H6FNO2) and the same three functional groups, differing only in their placement on the benzene ring. nih.govchemicalbook.com The study of this isomer provides valuable insights into the synthesis and structural properties of this class of compounds.
A documented synthesis of 1-Fluoro-4-[(E)-2-nitrovinyl]benzene involves a palladium-catalyzed Heck-type reaction. nih.govresearchgate.net The process starts with 1-bromo-4-fluorobenzene (B142099), which is reacted with nitroethene in the presence of a palladium acetate (B1210297) catalyst, cesium carbonate, and tetrabutylammonium (B224687) bromide in a dimethylformamide (DMF) solvent. nih.gov The resulting crude product is then purified via column chromatography. nih.gov
Crystallographic studies of this isomer reveal that the molecule is almost planar, with the conformation across the carbon-carbon double bond of the vinyl group being trans. nih.govresearchgate.net
Below are data tables summarizing the known properties of the isomer 1-Fluoro-4-[(E)-2-nitrovinyl]benzene .
Table 1: Physical and Chemical Properties of 1-Fluoro-4-(2-nitrovinyl)benzene (B1309969)
| Property | Value | Source(s) |
| Chemical Formula | C8H6FNO2 | chemicalbook.com |
| Molecular Weight | 167.14 g/mol | chemicalbook.com |
| Appearance | Pale yellow crystalline solid | chemicalbook.com |
| Melting Point | 100-102 °C | chemicalbook.com |
| Boiling Point | 254.5 ± 15.0 °C (Predicted) | chemicalbook.com |
| Density | 1.276 ± 0.06 g/cm³ (Predicted) | chemicalbook.com |
| Water Solubility | Slightly soluble | chemicalbook.com |
Table 2: Crystallographic Data for 1-Fluoro-4-[(E)-2-nitrovinyl]benzene
| Parameter | Value | Source |
| Crystal System | Orthorhombic | nih.gov |
| Space Group | Pna21 | researchgate.net |
| Unit Cell Dimensions | a = 16.0965 Å, b = 4.8453 Å, c = 9.5538 Å | nih.gov |
| Volume (V) | 745.12 ų | nih.gov |
| Molecules per unit cell (Z) | 4 | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethenyl-2-fluoro-1-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c1-2-6-3-4-8(10(11)12)7(9)5-6/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNXGWILKMLMGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472770 | |
| Record name | 2-Fluoro-1-nitro-4-vinyl-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197777-90-5 | |
| Record name | 2-Fluoro-1-nitro-4-vinyl-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethenyl-2-fluoro-1-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanistic Investigations of Chemical Reactivity
Reactivity of the Nitro Group in 2-Fluoro-1-nitro-4-vinyl-benzene
The nitro group (-NO₂) is a powerful modulator of chemical reactivity in aromatic compounds. numberanalytics.com In the specific context of this compound, its presence is fundamental to understanding the molecule's electronic properties and reaction pathways.
Electron-Withdrawing Effects on Aromatic Ring Reactivity
The nitro group is a potent electron-withdrawing group, a characteristic that profoundly influences the reactivity of the benzene (B151609) ring to which it is attached. numberanalytics.comquora.com This electron withdrawal occurs through two primary mechanisms: the inductive effect and the resonance effect.
Inductive Effect : The nitrogen atom in the nitro group bears a formal positive charge, making it highly electronegative. youtube.com It pulls electron density away from the aromatic ring through the sigma (σ) bond connecting it to a ring carbon. libretexts.org
Resonance Effect : The nitro group can also withdraw electrons from the aromatic ring's pi (π) system. libretexts.org The π electrons from the ring can be delocalized onto the nitro group, which can be represented by drawing resonance structures where a positive charge develops on the aromatic ring. youtube.comvedantu.com
Table 1: Influence of Substituents on Aromatic Ring Reactivity
| Substituent Type | Electronic Effect on Ring | Example Group(s) | Effect on Reactivity Towards Electrophiles |
| Activating | Electron-Donating | -NH₂, -OH, -R | Increases reactivity (Activation) |
| Deactivating | Electron-Withdrawing | -NO₂, -CN, -COR | Decreases reactivity (Deactivation) |
Influence on Electrophilic Aromatic Substitution (EAS) Patterns
While the nitro group deactivates the ring towards electrophilic aromatic substitution (EAS), it also directs any incoming electrophiles to a specific position. youtube.com The electron-withdrawing resonance effect of the nitro group primarily removes electron density from the ortho and para positions relative to itself. vedantu.comquora.comrsc.org
Resonance structures for nitrobenzene (B124822) show the buildup of partial positive charges at the ortho and para carbons. quora.com Consequently, the meta position, while still deactivated, is less electron-deficient and thus the most favorable site for an electrophile to attack. youtube.comvedantu.com Therefore, the nitro group is classified as a meta-director for EAS reactions. youtube.com In this compound, the powerful directing effect of the nitro group would steer further electrophilic substitution primarily to the positions meta to it (C3 and C5).
Role in Nucleophilic Aromatic Substitution (SNAr) Mechanisms
The same electron-withdrawing properties that deactivate the ring towards EAS make it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). numberanalytics.comcsbsju.edu For an SNAr reaction to occur, two main conditions must be met: the presence of a good leaving group and significant reduction of the ring's electron density by electron-withdrawing groups. libretexts.org
In this compound, both conditions are satisfied. The fluorine atom serves as the leaving group, and the nitro group, positioned ortho to the fluorine, acts as a strong activating group for nucleophilic attack. libretexts.org The nitro group stabilizes the negatively charged intermediate formed during the reaction, which is crucial for the reaction to proceed. doubtnut.comcsbsju.edu This stabilization is most effective when the nitro group is ortho or para to the leaving group, as this allows the negative charge of the intermediate to be delocalized onto the electronegative oxygen atoms of the nitro group through resonance. libretexts.orgmasterorganicchemistry.com
The mechanism of an SNAr reaction involves a two-step process: addition of the nucleophile followed by elimination of the leaving group. libretexts.org The key intermediate formed in the first, rate-determining step is a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.orgstackexchange.comwikipedia.org
This complex is a 1:1 adduct between the electron-poor arene and the attacking nucleophile. wikipedia.org The stability of the Meisenheimer complex is critical to the reaction's success. The presence of the strongly electron-withdrawing nitro group ortho to the site of attack in this compound is essential for stabilizing this intermediate. masterorganicchemistry.comnih.gov The negative charge introduced by the nucleophile can be delocalized across the π-system and onto the oxygen atoms of the nitro group, which significantly lowers the activation energy of the initial attack. youtube.com
In SN1 and SN2 reactions, fluoride (B91410) is typically a poor leaving group due to the strength of the carbon-fluorine bond. However, in SNAr reactions, the opposite is often true, and fluoro-substituted arenes are frequently more reactive than their chloro, bromo, or iodo counterparts. csbsju.edustackexchange.com The leaving group order in activated SNAr reactions is often F > Cl ≈ Br > I. nih.gov
Table 2: Halogen Reactivity in SNAr Reactions
| Halogen (X) | Electronegativity | Inductive Effect | Role in Rate-Determining Step | Overall SNAr Reactivity |
| F | 3.98 | Strong -I | Strongly activates ring for nucleophilic attack | Highest |
| Cl | 3.16 | Moderate -I | Moderately activates ring for nucleophilic attack | Intermediate |
| Br | 2.96 | Weaker -I | Weakly activates ring for nucleophilic attack | Intermediate |
| I | 2.66 | Weakest -I | Weakest activation for nucleophilic attack | Lowest |
Formation of Alkali Metal Adducts and Radical Anions
Nitroaromatic compounds are known to form radical anions and adducts under specific conditions. Due to the electron-accepting nature of the nitro group, nitroaromatic compounds can undergo a one-electron reduction to form a nitro radical-anion (ArNO₂⁻•). nih.gov This process can be achieved through single electron transfer (SET) from various sources, including anionic organic bases. chemrxiv.orgacs.org
Studies on nitrobenzene have shown that direct electron transfer can occur from alkali metal bases (where X = Li, Na, K) to form a stable nitrobenzenide radical ion-pair. chemrxiv.orgacs.org This suggests that this compound could similarly react with strong bases or reducing agents to form a radical anion. The stability of such a radical is enhanced by the delocalization of the unpaired electron over the aromatic ring and the nitro group. nih.gov
Furthermore, alkali-metal salts of nitrophenols are known to form adducts with various ligands. rsc.org While not a phenol, the electron-deficient nature of the aromatic ring in this compound, coupled with the polar nitro group, may facilitate interactions and the formation of adducts with alkali metal cations under suitable conditions.
Reactivity of the Vinyl Moiety in this compound
The vinyl group in this compound is not an isolated double bond. It is conjugated with the aromatic ring and, more significantly, is activated by the potent electron-withdrawing nitro group. This activation renders the vinyl group highly electrophilic, particularly at the β-carbon, making it susceptible to attack by a variety of nucleophiles and other reactants.
The vinyl group in conjunction with the nitro group forms an α,β-unsaturated nitro compound system. Such systems are classic examples of Michael acceptors. The Michael reaction, or Michael addition, is a cornerstone of carbon-carbon bond formation and involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-deficient alkene. masterorganicchemistry.comwikipedia.org In the case of nitroalkenes, the strong electron-withdrawing nature of the nitro group polarizes the C=C double bond, creating a significant partial positive charge on the β-carbon, which serves as the electrophilic site for nucleophilic attack. libretexts.org
The general mechanism involves the addition of a stabilized nucleophile (the Michael donor), such as an enolate from a β-diketone, β-keto ester, or malonic ester, to the β-carbon of the activated alkene (the Michael acceptor). libretexts.org This process results in a new enolate or nitronate intermediate, which is subsequently protonated to yield the final 1,4-adduct. masterorganicchemistry.com
The versatility of this reaction is extensive, as a wide array of nucleophiles can act as Michael donors. Beyond carbon nucleophiles, heteroatom nucleophiles like amines (aza-Michael) and alcohols (oxa-Michael) can also participate in conjugate additions. wikipedia.org For α,β-unsaturated nitroalkenes, this reactivity is a powerful tool for synthesis, as the resulting nitroalkane adduct can be further transformed into other valuable functional groups, such as amines or carbonyls. sctunisie.orgencyclopedia.pub
The activated double bond of this compound makes it an excellent dipolarophile for cycloaddition reactions, particularly 1,3-dipolar cycloadditions. A prominent example is the [3+2] cycloaddition with nitrones to form isoxazolidine (B1194047) rings. wikipedia.org In these reactions, the nitrone acts as a 1,3-dipole, reacting with the alkene (dipolarophile) in a concerted, pericyclic process. wikipedia.org
The regioselectivity of the addition is governed by frontier molecular orbital (FMO) theory. For electron-poor alkenes like nitrostyrenes, the reaction is typically controlled by the interaction between the highest occupied molecular orbital (HOMO) of the nitrone and the lowest unoccupied molecular orbital (LUMO) of the alkene. wikipedia.org The strong electrophilic character of β-nitrostyrenes, enhanced by the nitro group, makes them highly reactive in polar [3+2] cycloaddition reactions. rsc.org Computational studies, such as those using Molecular Electron Density Theory (MEDT), have shown that these reactions proceed through a one-step mechanism with a polar character, involving the attack of the nucleophilic center of the dipole on the electrophilic β-position of the nitrostyrene (B7858105). rsc.orgrsc.org
The reaction between a nitrone and an electron-poor dipolarophile, like a nitrostyrene, generally favors the formation of the 4-substituted isoxazolidine. wikipedia.org These cycloadditions are valuable for constructing complex heterocyclic frameworks, which are common motifs in biologically active molecules.
Conjugate addition is a general term for the 1,4-addition of a nucleophile to a conjugated system, with the Michael reaction being the most well-known example involving carbon nucleophiles. libretexts.org As established, this compound is a prime candidate for such reactions due to the electrophilic nature of its vinyl β-carbon.
A wide range of nucleophiles can add in a conjugate fashion to activated nitroalkenes. This includes:
Soft Carbon Nucleophiles: Enolates derived from ketones, esters, and malonates are classic examples. libretexts.org
Organometallic Reagents: Soft organometallic reagents like organocuprates (Gilman reagents) are known to favor 1,4-addition over 1,2-addition to α,β-unsaturated systems.
Heteroatom Nucleophiles: Amines, thiols, and alcohols can add to form β-amino, β-thio, and β-alkoxy nitroalkanes, respectively.
The general mechanism for the conjugate addition of a nucleophile (Nu⁻) to this compound is depicted below. The attack at the β-carbon is followed by the formation of a resonance-stabilized nitronate intermediate, which is then protonated to give the final product.
Figure 1: General Mechanism of Conjugate Addition
Intermolecular and Intramolecular Reactivity Pathways
Chemical reactions can be classified as either intermolecular, occurring between two or more separate molecules, or intramolecular, where reactions occur between different parts of the same molecule. lmu.edubritannica.com The pathway that is favored often depends on factors like concentration and the feasibility of forming a stable cyclic transition state.
Intermolecular Reactions: These reactions involve the collision and interaction of at least two distinct molecular entities. lmu.edu For this compound, examples would include a Michael addition with an external nucleophile or a cycloaddition with another reactant molecule. The rates of these reactions are typically dependent on the concentration of the reactants. lmu.edu
Intramolecular Reactions: These reactions occur within a single molecule. ox.ac.uk For an intramolecular reaction to occur with this compound, the molecule would first need to be modified to contain a suitable nucleophilic group that could then attack the activated vinyl moiety. For instance, if a side chain containing a hydroxyl or amino group were attached to the benzene ring, an intramolecular cyclization could potentially occur. Intramolecular reactions that form five- or six-membered rings are often kinetically favored over their intermolecular counterparts due to a lower entropic barrier. youtube.com The reacting groups are already held in proximity, increasing the probability of a successful reactive collision. ox.ac.uk The selection between intermolecular and intramolecular pathways can sometimes be controlled by reaction conditions, such as temperature or reactant concentration. nih.gov
Hammett Equation and Quantitative Structure-Reactivity Relationships
The Hammett equation is a powerful tool in physical organic chemistry used to quantify the effect of substituents on the reactivity of aromatic compounds. wikipedia.orgnumberanalytics.com It establishes a linear free-energy relationship that correlates reaction rates (k) or equilibrium constants (K) for a series of reactions involving substituted benzene derivatives. wikipedia.org
The equation is expressed as: log(k/k₀) = σρ or log(K/K₀) = σρ
Where:
k or K is the rate or equilibrium constant for the substituted reactant.
k₀ or K₀ is the constant for the unsubstituted reference reactant (e.g., hydrogen as the substituent). wikipedia.org
σ (sigma) is the substituent constant , which depends only on the specific substituent and its position (meta or para). It quantifies the electronic effect (both inductive and resonance) of the substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values. pharmacy180.com
ρ (rho) is the reaction constant , which depends on the type of reaction and the conditions but not on the substituent. It measures the sensitivity of the reaction to substituent effects. numberanalytics.com A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (negative charge buildup in the transition state), while a negative ρ value signifies that the reaction is favored by electron-donating groups (positive charge buildup in the transition state). viu.ca
For this compound, the substituents of interest relative to the vinyl group are the ortho-fluoro and meta-nitro groups (considering the point of attachment of the vinyl group as position 1). However, in the context of reactions involving the vinyl group, it is more common to analyze the electronic effects of substituents on a substituted styrene (B11656). In this case, we consider the fluoro and nitro groups as substituents on the phenyl ring of a styrene molecule.
Plotting log(k/k₀) versus σ for a series of substituted styrenes in a given reaction yields a Hammett plot. The slope of this line is the reaction constant ρ. pharmacy180.com For reactions involving the vinyl group, such as hydration or hydrophosphination, where a positive charge develops at the benzylic carbon in the transition state, a large negative ρ value is often observed, indicating significant sensitivity to the electronic nature of the ring substituents. pharmacy180.comresearchgate.net
The table below lists the Hammett σ constants for the relevant substituents in this compound. The σₚ value is used for the para-nitro group, and the σₘ value is used for the meta-fluoro group, relative to the vinyl group. These constants illustrate the strong electron-withdrawing nature of the nitro group and the moderate electron-withdrawing effect of the fluorine atom.
| Substituent | σm | σp |
|---|---|---|
| -F | +0.34 | +0.06 |
| -NO2 | +0.71 | +0.78 |
| -H | 0.00 | 0.00 |
Spectroscopic and Structural Elucidation Studies
Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)
FT-IR and FT-Raman spectra of related nitrobenzene (B124822) derivatives have been extensively studied. For instance, the analysis of 2-nitrobenzaldehyde (B1664092) and 4-nitrobenzaldehyde (B150856) shows characteristic vibrational modes. researchgate.net The C=O stretching vibration, for example, is observed at a lower wavenumber than expected due to intermolecular hydrogen bonding. researchgate.net In aromatic nitro compounds, the nitro group (NO₂) typically exhibits strong characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the NO₂ group are among the most prominent features in the IR and Raman spectra of nitroaromatic compounds. youtube.com
For fluorinated aromatic compounds, the C-F stretching and bending vibrations also give rise to distinct bands in the vibrational spectra. The positions of these bands can be influenced by the presence and position of other substituents on the benzene (B151609) ring. researchgate.net The vinyl group (-CH=CH₂) introduces its own set of characteristic vibrations, including C=C stretching, and various C-H stretching and bending modes. github.io
A theoretical approach using methods like Density Functional Theory (DFT) is often employed to complement experimental data, aiding in the precise assignment of vibrational modes. researchgate.netresearchgate.net
Table 1: Expected Characteristic Vibrational Frequencies for 2-Fluoro-1-nitro-4-vinyl-benzene
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |
| Symmetric Stretch | 1300 - 1370 | |
| Vinyl (-CH=CH₂) | C=C Stretch | 1620 - 1680 |
| =C-H Stretch | 3010 - 3095 | |
| =C-H Bend (out-of-plane) | 910 - 990 | |
| Aromatic Ring | C=C Stretch | 1400 - 1600 |
| C-H Stretch | 3000 - 3100 | |
| C-F Bond | C-F Stretch | 1000 - 1400 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the vinyl protons and the aromatic protons. The vinyl group typically presents a complex splitting pattern (dd, ddx) due to the geminal, cis, and trans couplings between the three protons. The chemical shifts for these protons are generally found in the range of 5.0-7.0 ppm. The aromatic protons will appear as multiplets in the downfield region (typically 7.0-8.5 ppm), with their chemical shifts and coupling constants influenced by the electron-withdrawing nitro group and the fluorine atom. For comparison, the ¹H NMR spectrum of the related compound 1-fluoro-4-(2-nitrovinyl)benzene (B1309969) has been reported, showing signals in these expected regions. researchgate.net
¹³C NMR: The carbon-13 NMR spectrum provides information on the number and electronic environment of the carbon atoms. The spectrum of this compound is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atoms of the vinyl group would appear in the range of approximately 110-140 ppm. The aromatic carbon signals would be spread across the aromatic region (around 110-165 ppm). The carbon atom attached to the fluorine will show a large coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR of organofluorine compounds. rsc.org Similarly, the carbon atom bonded to the nitro group will be significantly deshielded. Data from related structures like 1-fluoro-4-nitrobenzene (B44160) and various substituted fluorenylspirohydantoins provide reference points for these chemical shifts and coupling patterns. nih.govbas.bg
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Vinyl CH | 6.5 - 7.0 (dd) | 130 - 140 |
| Vinyl CH₂ (trans to aryl) | 5.8 - 6.2 (d) | 115 - 125 |
| Vinyl CH₂ (cis to aryl) | 5.3 - 5.7 (d) | 115 - 125 |
| Aromatic CH (ortho to vinyl) | 7.4 - 7.8 (m) | 125 - 135 |
| Aromatic CH (ortho to nitro) | 8.0 - 8.4 (m) | 120 - 130 |
| Aromatic C-F | - | 155 - 165 (d, ¹JCF) |
| Aromatic C-NO₂ | - | 145 - 155 |
| Aromatic C-vinyl | - | 135 - 145 |
| Aromatic C-H (meta to nitro) | 7.2 - 7.6 (m) | 110 - 120 (d) |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Mass Spectrometry Techniques (GC-MS, EI, CI)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.
GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) would be a suitable technique for the analysis of this compound, allowing for its separation from a mixture and subsequent mass analysis. perkinelmer.com
Electron Ionization (EI): Under Electron Ionization (EI), the molecule is expected to produce a molecular ion peak (M⁺) corresponding to its molecular weight (167.14 g/mol ). crysdotllc.com The fragmentation pattern in EI-MS is often complex and provides structural information. For aromatic nitro compounds, a characteristic fragmentation pathway involves the loss of the nitro group (NO₂) as a radical, leading to an [M-46]⁺ ion. youtube.com Further fragmentation of the aromatic ring can also be observed. For instance, in the mass spectrum of nitrobenzene, peaks corresponding to the loss of NO and subsequent rearrangement are common. youtube.com The presence of the vinyl group may lead to the loss of ethylene (B1197577) (C₂H₄) or related fragments.
Chemical Ionization (CI): Chemical Ionization (CI) is a softer ionization technique that typically results in a more prominent protonated molecular ion peak [M+H]⁺ and less fragmentation compared to EI. This can be useful for confirming the molecular weight of the compound.
While a specific mass spectrum for this compound is not available in the provided results, data for related compounds like 1-fluoro-4-nitrobenzene shows characteristic peaks at m/z 141 (molecular ion), 95, 75, and 111. nih.gov
Table 3: Expected Key Mass Spectrometry Fragments for this compound (EI)
| m/z | Proposed Fragment |
| 167 | [M]⁺ (Molecular Ion) |
| 121 | [M - NO₂]⁺ |
| 140 | [M - C₂H₃]⁺ |
| 93 | [C₆H₄F]⁺ |
| 75 | [C₆H₃]⁺ |
X-ray Diffraction Studies for Solid-State Conformation
X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. A study on the closely related compound, 1-Fluoro-4-[(E)-2-nitrovinyl]benzene, provides significant insight into the likely solid-state conformation. nih.govnih.govresearchgate.net
The study revealed that the molecule is nearly planar, with the conformation across the C=C double bond being trans. nih.govresearchgate.net The crystal structure is orthorhombic. nih.gov In the crystal, molecules are linked by C-H···O interactions, forming chains. nih.govnih.gov It is highly probable that this compound would adopt a similar planar conformation in the solid state to maximize π-system conjugation and facilitate efficient crystal packing. The presence of the fluorine and nitro groups will influence the intermolecular interactions, potentially leading to different packing arrangements compared to the unsubstituted styrene (B11656).
Table 4: Crystallographic Data for the Analogous 1-Fluoro-4-[(E)-2-nitrovinyl]benzene nih.gov
| Parameter | Value |
| Molecular Formula | C₈H₆FNO₂ |
| Molecular Weight | 167.14 |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 16.0965 (14) |
| b (Å) | 4.8453 (4) |
| c (Å) | 9.5538 (9) |
| V (ų) | 745.12 (11) |
| Z | 4 |
Computational Chemistry and Theoretical Characterization
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost for determining the equilibrium geometry of molecules. For 2-Fluoro-1-nitro-4-vinyl-benzene, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to find the lowest energy arrangement of its atoms.
Electronic Structure Analysis (HOMO/LUMO Orbital Energies and Spatial Distribution)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's electronic behavior and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.
The spatial distribution of these orbitals is also informative. The HOMO is expected to be distributed primarily over the vinyl-substituted benzene (B151609) ring, which is the more electron-rich part of the molecule. In contrast, the LUMO is anticipated to be localized predominantly on the nitro group and the carbon atom of the benzene ring to which it is attached, reflecting the strong electron-accepting nature of the nitro group.
Computational studies on similar nitrostyrene (B7858105) derivatives have shown that the introduction of a nitro group significantly lowers the LUMO energy. For instance, the LUMO energy of nitrostyrene is lower than that of styrene (B11656). rsc.org The HOMO-LUMO gap can be effectively tuned by altering the substituents on the aromatic ring. scispace.com
Table 1: Calculated Frontier Orbital Energies for Related Styrene Derivatives
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Styrene | -6.3222 | -1.2282 | 5.094 |
| Chlorostyrene | -6.3013 | -1.3686 | 4.9327 |
| Methylstyrene | -6.1244 | -1.1257 | 4.9987 |
| Nitrostyrene | - | - | - |
Data sourced from a DFT study on olefin epoxidation reactions. rsc.org Note: Specific values for nitrostyrene were mentioned but not provided in the table in the source.
Based on these trends, it is predicted that this compound will have a relatively low LUMO energy and a moderate HOMO-LUMO gap, making it susceptible to nucleophilic attack and a good candidate for reactions where it acts as an electron acceptor.
Mechanistic Pathways Elucidation through Potential Energy Surface Scans (e.g., IRC Paths)
To understand how a chemical reaction proceeds, computational chemists can map out the potential energy surface (PES) that connects reactants to products. A key feature of the PES is the transition state (TS), which represents the energy maximum along the minimum energy pathway. The Intrinsic Reaction Coordinate (IRC) is the path that a molecule follows as it moves downhill from the transition state to the reactants on one side and the products on the other. researchgate.net
IRC calculations are invaluable for confirming that a calculated transition state indeed connects the desired reactants and products and for revealing the detailed geometric changes that occur during a reaction. For a molecule like this compound, an IRC analysis could be applied to various reactions, such as its participation in a Diels-Alder reaction where the vinyl group acts as the dienophile. The IRC profile would show the concerted formation of the new sigma bonds as the diene approaches the vinyl group, leading to the formation of a cyclohexene (B86901) ring.
While no specific IRC studies have been published for this compound, the methodology is well-established for a wide range of organic reactions, including cycloadditions. researchgate.net
Molecular Electron Density Theory (MEDT) Applications
Molecular Electron Density Theory (MEDT) offers a conceptual framework for understanding chemical reactivity based on the analysis of the electron density. A key concept in MEDT is the analysis of the global and local electrophilicity and nucleophilicity indices, which are derived from the electronic chemical potential and chemical hardness.
In the context of this compound, MEDT would be particularly useful for analyzing its behavior in pericyclic reactions like the Diels-Alder reaction. The strong electron-withdrawing nitro group significantly increases the electrophilicity of the vinyl group, making it a potent dienophile. An MEDT study would analyze the flow of electron density from the diene (the nucleophile) to the dienophile (the electrophile) at the transition state.
Studies on the Diels-Alder reactions of related nitroethene derivatives have successfully employed MEDT to explain the reaction mechanism and regioselectivity. These studies classify nitro-substituted alkenes as strong electrophiles. The analysis of the Parr functions, which are local reactivity indices within MEDT, can predict the most favorable regio- and stereochemical outcomes of the reaction.
Quantum Chemical Descriptors and Reactivity Predictions
A range of quantum chemical descriptors can be calculated to provide a quantitative prediction of a molecule's reactivity. These descriptors are derived from the electronic structure calculations and provide insights into various aspects of chemical behavior.
For this compound, the following descriptors would be particularly relevant:
Ionization Potential (IP): The energy required to remove an electron. A lower IP indicates a greater propensity to act as an electron donor. It is related to the HOMO energy (IP ≈ -E_HOMO).
Electron Affinity (EA): The energy released when an electron is added. A higher EA suggests a greater ability to act as an electron acceptor. It is related to the LUMO energy (EA ≈ -E_LUMO).
Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons. It is calculated as χ = (IP + EA) / 2.
Chemical Hardness (η): A measure of resistance to a change in electron distribution. It is calculated as η = (IP - EA) / 2. Harder molecules have a larger HOMO-LUMO gap.
Electrophilicity Index (ω): A global reactivity index that quantifies the electrophilic power of a molecule. It is calculated as ω = χ² / (2η). A higher electrophilicity index indicates a stronger electrophile.
Table 2: Key Quantum Chemical Descriptors and Their Significance
| Descriptor | Formula | Significance for Reactivity |
|---|---|---|
| Ionization Potential | IP ≈ -E_HOMO | Lower value indicates better electron-donating ability. |
| Electron Affinity | EA ≈ -E_LUMO | Higher value indicates better electron-accepting ability. |
| Electronegativity | χ = (IP + EA) / 2 | Indicates the tendency to attract electrons. |
| Chemical Hardness | η = (IP - EA) / 2 | Correlates with the HOMO-LUMO gap; higher value indicates lower reactivity. |
Given the presence of the strongly electron-withdrawing nitro group, it is anticipated that this compound would possess a relatively high electron affinity and a high electrophilicity index, confirming its character as a strong electrophile, particularly at the vinyl group. These descriptors would be instrumental in predicting its reactivity in various chemical transformations.
Polymerization and Material Science Applications
Radical Polymerization of Vinyl Monomers
Radical polymerization is a common method for creating polymers from vinyl monomers. libretexts.orgfujifilm.com This process is typically initiated by radical initiators, such as azo compounds or peroxides, which decompose to form free radicals. libretexts.orgfujifilm.comtcichemicals.com These radicals then react with a monomer, initiating a chain reaction that leads to the formation of a high molecular weight polymer. libretexts.org
Despite the established principles of radical polymerization for vinyl compounds like styrene (B11656), a specific investigation into the radical polymerization of 2-Fluoro-1-nitro-4-vinyl-benzene has not been documented in available scientific literature. Research findings detailing initiator types, reaction kinetics, solvent effects, or the properties of the resulting polymer, poly(this compound), are not present in the public domain.
Anionic Polymerization of Vinyl Monomers
Anionic polymerization is another significant method for polymer synthesis, particularly for vinyl monomers that possess electron-withdrawing groups. uni-bayreuth.de The process is initiated by a nucleophilic species, such as an organolithium compound, which adds to the vinyl group, creating a propagating carbanion. uni-bayreuth.de This "living polymerization" technique allows for precise control over the polymer's molecular weight and structure. uni-bayreuth.de
The electron-withdrawing nitro and fluoro groups on the benzene (B151609) ring of This compound would theoretically make it a candidate for anionic polymerization. However, a search of scientific databases and patents yields no specific studies on the anionic polymerization of this monomer. Consequently, there are no research findings on suitable initiators, polymerization conditions, or the characteristics of polymers produced via this method.
Development of Advanced Materials from Vinylbenzene Derivatives
Vinylbenzene (styrene) derivatives are crucial building blocks for a wide array of advanced materials due to the versatility of the vinyl group for polymerization and the potential for functionalization of the benzene ring. However, the application of This compound in the following specialized fields is not documented.
Organic Semiconductors and Optoelectronic Materials
Polymers derived from functionalized vinylbenzenes can exhibit semiconducting properties, making them suitable for applications in organic electronics like organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The electronic properties are highly dependent on the substituents on the aromatic ring.
There is no available research that explores the synthesis of a polymer from This compound for the purpose of creating organic semiconductors or optoelectronic materials. The potential electronic properties of poly(this compound) remain uninvestigated.
Nonlinear Optical (NLO) Materials and Electro-Optic Devices
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. Polymers with donor-acceptor chromophores can possess significant NLO properties. The nitro group (acceptor) and the vinylbenzene backbone (part of the conjugated system) could potentially form the basis of an NLO-active polymer.
A thorough search reveals no literature detailing the synthesis or characterization of NLO materials derived from This compound . There are no reports on its hyperpolarizability or its incorporation into electro-optic devices.
Liquid Crystalline Polymers with Enhanced Optical Properties
Liquid crystalline polymers (LCPs) combine the properties of polymers with the anisotropic nature of liquid crystals. Introducing rigid, mesogenic units into a polymer backbone can induce liquid crystalline phases.
The monomer This compound is not itself a mesogenic structure, and there is no published research on its use as a component in the synthesis of liquid crystalline polymers. Therefore, no data exists on its potential to enhance the optical properties of such materials.
Fluoropolymer Synthesis and Applications
Fluoropolymers are polymers containing fluorine atoms, known for their high thermal stability, chemical resistance, and unique surface properties. researchgate.net They can be synthesized through the polymerization of fluorinated monomers. researchgate.net
While This compound contains a fluorine atom, there are no studies documenting its use in the synthesis of new fluoropolymers. The existing body of research on fluoropolymer synthesis focuses on other types of fluorinated monomers, such as fluoroolefins and fluorinated acrylates. researchgate.net
Structure-Property Relationships in Polymeric Systems
The unique molecular structure of this compound, characterized by the presence of both a fluorine atom and a nitro group on the phenyl ring of a styrene monomer, is predicted to impart a distinct set of properties to its corresponding polymer, poly(this compound). While specific experimental data for this polymer is not extensively available in open literature, the influence of these functional groups on the properties of polymeric systems is well-documented. This section will, therefore, discuss the anticipated structure-property relationships based on established principles in polymer science.
The fluorine and nitro groups are both strongly electron-withdrawing. Their presence on the benzene ring is expected to significantly alter the electronic and, consequently, the physical and chemical properties of the resulting polymer when compared to unsubstituted polystyrene.
Key Predicted Influences on Polymer Properties:
Thermal Stability: The strong C-F bond and the electron-withdrawing nature of the nitro group are expected to enhance the thermal stability of the polymer. The introduction of fluorine can increase the glass transition temperature (Tg) and the onset of thermal degradation.
Solubility and Chemical Resistance: The high polarity imparted by the nitro and fluoro groups will likely decrease the polymer's solubility in non-polar solvents, a characteristic of polystyrene. Conversely, it may show increased solubility in polar aprotic solvents. The chemical resistance, particularly to non-polar organic solvents, is anticipated to be superior to that of standard polystyrene.
Optical Properties: The nitro group, a known chromophore, is expected to make the polymer colored, likely imparting a yellowish hue. This is in contrast to the inherent transparency of general-purpose polystyrene. The presence of these polar groups may also lead to a higher refractive index compared to polystyrene.
Dielectric Properties: The introduction of polar C-F and C-NO2 bonds is predicted to significantly increase the dielectric constant of the polymer. This could make it a candidate for applications in electronics where materials with high dielectric constants are required.
Interchain Interactions: The strong dipole moments associated with the fluoro and nitro substituents will lead to significant dipole-dipole interactions between polymer chains. These interactions would be much stronger than the weak van der Waals forces that govern the properties of atactic polystyrene. wikipedia.org This increased intermolecular attraction is expected to result in a more rigid material with a higher modulus and tensile strength.
The table below summarizes the predicted effects of the fluoro and nitro substituents on the properties of poly(this compound) in comparison to atactic polystyrene.
| Property | Atactic Polystyrene | Predicted Poly(this compound) | Rationale |
| Glass Transition Temp. (Tg) | ~100 °C | Higher | Increased chain rigidity and stronger interchain dipole-dipole interactions. |
| Thermal Degradation Temp. | ~350 °C | Higher | Stronger C-F bond and electron-withdrawing effects stabilizing the polymer backbone. |
| Solubility in Toluene | Soluble | Likely Insoluble or Poorly Soluble | Increased polarity due to fluoro and nitro groups reduces affinity for non-polar solvents. |
| Dielectric Constant | ~2.6 | Significantly Higher | Introduction of highly polar C-F and C-NO2 bonds. |
| Refractive Index | ~1.59 | Higher | Presence of polarizable nitro group and fluorine atom. |
| Color | Colorless, Transparent | Likely Yellowish, Less Transparent | The nitro group acts as a chromophore, absorbing light in the visible spectrum. |
It is important to note that the stereochemistry (tacticity) of the polymer chain would also play a crucial role in determining its ultimate properties. wikipedia.org An atactic (random) arrangement of the substituted phenyl groups would lead to an amorphous material, while isotactic or syndiotactic arrangements could result in semi-crystalline polymers with enhanced mechanical properties and solvent resistance. youtube.com The bulky and polar nature of the 2-fluoro-1-nitro-phenyl group might influence the stereoregularity during polymerization, a factor that would require experimental investigation to fully elucidate.
Further research into the polymerization of this compound and the characterization of the resulting polymer is necessary to validate these predictions and fully explore the potential of this material in various advanced applications.
Environmental Transformation and Degradation Pathways
Chemical Stability and Recalcitrance to Degradation
There is currently no available data from experimental studies or predictive models that specifically details the chemical stability and recalcitrance to degradation of 2-Fluoro-1-nitro-4-vinyl-benzene in various environmental compartments such as soil, water, or air. The persistence of this compound in the environment is therefore unknown.
General predictions based on its structure—a benzene (B151609) ring substituted with a fluorine atom, a nitro group, and a vinyl group—suggest that it may exhibit some degree of recalcitrance. The presence of the nitro group and the carbon-fluorine bond often contributes to the stability of aromatic compounds. However, without specific studies, any estimation of its environmental half-life or persistence would be purely speculative.
Potential Chemical Degradation Mechanisms
Information regarding the specific chemical degradation mechanisms for this compound through processes such as hydrolysis, oxidation, or photolysis is not documented in the available scientific literature.
While it is possible to theorize potential degradation pathways based on the functional groups present, no specific research has been published to confirm these hypotheses for this compound. For instance, the vinyl group could potentially be susceptible to oxidation, and the nitro group might undergo reduction under certain environmental conditions. The aromatic ring itself could be subject to microbial degradation, although the presence of the fluorine and nitro substituents may hinder this process. These remain theoretical possibilities that lack empirical evidence for this compound.
Due to the absence of research data, no detailed degradation pathways or breakdown products can be reported at this time.
Future Directions and Research Perspectives
Development of Novel Synthetic Routes
The efficient and scalable synthesis of 2-Fluoro-1-nitro-4-vinyl-benzene is a critical first step towards unlocking its full potential. While specific routes to this isomer are not yet widely reported, established methods for the synthesis of related substituted styrenes can provide a solid foundation for future work.
A plausible approach involves a multi-step synthesis starting from commercially available precursors. For instance, a synthetic strategy analogous to that used for related compounds could begin with the nitration of a suitable fluorotoluene derivative, followed by functional group manipulation to introduce the vinyl group. One potential pathway could start from 2-fluoro-4-nitrotoluene, which can be synthesized from 1-methyl-2-fluoro-4-nitrobenzene. The methyl group could then be brominated and subsequently converted to the vinyl group via a Wittig reaction or a related olefination protocol.
Another promising avenue is the adaptation of cross-coupling reactions, which have proven effective for the synthesis of other nitrovinylbenzene compounds. For example, the synthesis of 1-Fluoro-4-[(E)-2-nitrovinyl]benzene has been achieved through a Heck-type coupling reaction between 1-bromo-4-fluorobenzene (B142099) and nitroethene. nih.govresearchgate.net A similar strategy could be envisioned for this compound, potentially starting from a suitably substituted bromo- or iodofluoronitrobenzene and a vinylating agent.
Future research in this area should focus on optimizing reaction conditions to maximize yield and purity, as well as exploring more convergent and atom-economical synthetic strategies. The development of a robust and versatile synthetic toolkit will be essential for making this monomer readily accessible for further investigation.
Exploration of Unconventional Reactivity Patterns
The interplay of the fluoro, nitro, and vinyl functional groups in this compound is expected to give rise to a range of interesting and potentially unconventional reactivity patterns. The electron-withdrawing nature of the nitro group will significantly influence the reactivity of both the vinyl group and the aromatic ring.
The vinyl group is a prime site for polymerization, and its reactivity in both radical and controlled polymerization processes warrants detailed investigation. The electronic properties of the monomer, influenced by the nitro and fluoro substituents, will likely impact its copolymerization behavior with other common monomers like styrene (B11656) and acrylates. nih.gov Understanding these copolymerization parameters will be crucial for tailoring the properties of resulting polymers.
Beyond polymerization, the vinyl group can participate in a variety of addition reactions. For example, nitromethane (B149229) has been shown to enable the fluoroazidation, fluoroamination, and fluoroesterification of styrenes. chinesechemsoc.orgresearchgate.net Applying these methodologies to this compound could provide access to a diverse array of novel difunctionalized compounds.
The aromatic ring itself is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly deactivating nitro group. The fluorine atom, being a good leaving group in such reactions, can be displaced by a variety of nucleophiles, allowing for the introduction of new functional groups onto the aromatic core. researchgate.net This provides a powerful tool for post-polymerization modification of materials derived from this monomer.
Advanced Computational Modeling for Property Prediction
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and predictive tool for understanding the structure, properties, and reactivity of this compound. DFT calculations can provide valuable insights into the molecule's electronic structure, which is fundamental to its chemical behavior. researchgate.net
Key properties that can be modeled include:
Optimized Geometry and Electronic Properties: DFT calculations can determine the most stable conformation of the molecule, as well as key electronic parameters such as bond lengths, bond angles, and dihedral angles. globalresearchonline.net
Frontier Molecular Orbitals: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the molecule's reactivity in various chemical reactions, including its behavior as a monomer and its susceptibility to nucleophilic or electrophilic attack. researchgate.net
Spectroscopic Properties: Computational methods can predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which can aid in the experimental characterization of the compound. globalresearchonline.net
Reaction Mechanisms: DFT can be used to model the transition states and reaction pathways for various transformations, such as polymerization initiation and propagation, as well as nucleophilic substitution reactions. This can help in understanding reaction kinetics and optimizing experimental conditions.
By performing these calculations, researchers can gain a deeper understanding of the fundamental properties of this compound before embarking on extensive experimental work, thereby guiding synthetic efforts and the design of new materials.
Design of Next-Generation Materials based on this compound Scaffolds
The unique combination of functional groups in this compound makes it a highly promising building block for the design of a wide range of advanced materials with tailored properties.
The ability of the vinyl group to undergo polymerization allows for the creation of novel functional polymers. google.com The resulting polymers would feature pendant fluoro and nitro groups, which can be further modified to introduce additional functionalities. For example, the nitro group can be reduced to an amine, which can then be used for cross-linking or for the attachment of other chemical moieties. The fluorine atom, as mentioned, can be displaced via SNAr reactions.
The presence of these functional groups is also expected to impart specific properties to the resulting polymers. The high polarity of the nitro group could lead to materials with interesting dielectric properties or enhanced adhesion. The fluorine atom can contribute to increased thermal stability, chemical resistance, and specific optical properties.
Potential applications for materials derived from this compound include:
High-Performance Polymers: The rigidity and polarity of the monomer unit could lead to polymers with high glass transition temperatures and good mechanical strength.
Functional Coatings and Membranes: The ability to post-functionalize the polymer backbone could be exploited to create coatings with specific surface properties or membranes for selective separations.
Redox-Active Polymers: The nitro group can be electrochemically active, opening up possibilities for the development of redox-active polymers for applications in energy storage or electrochromic devices. academie-sciences.fr
Nonlinear Optical Materials: The combination of electron-donating (vinyl, post-modification) and electron-withdrawing (nitro) groups on an aromatic system is a common design motif for materials with nonlinear optical properties. globalresearchonline.net
Q & A
Q. What are the established synthetic pathways for 2-Fluoro-1-nitro-4-vinyl-benzene?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:
Nitration : Introduce the nitro group at the 1-position via electrophilic nitration using a mixture of HNO₃ and H₂SO₄.
Fluorination : Replace a halogen (e.g., chlorine) at the 2-position using a halogen-exchange reaction with KF or CsF under anhydrous conditions .
Vinylation : Attach the vinyl group at the 4-position via cross-coupling (e.g., Suzuki-Miyaura) using a vinyl boronic acid and Pd catalyst .
Key Validation: Monitor intermediates using TLC and confirm purity via melting point analysis or HPLC .
Q. How can the purity of this compound be assessed?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm for nitroaromatic absorption) .
- Spectroscopy : Confirm structural integrity via FT-IR (C-F stretch ~1250 cm⁻¹) and ¹H NMR (vinyl protons as doublets at δ 5–6 ppm) .
- Elemental Analysis : Compare experimental vs. theoretical C, H, N, F percentages .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?
- Methodological Answer : Contradictions may arise from conformational flexibility or solvent effects. Strategies include:
- 2D NMR : Use HSQC to correlate ¹H-¹³C signals and NOESY to assess spatial proximity of substituents.
- Computational Modeling : Optimize geometry using DFT (e.g., B3LYP/6-311+G(d,p)) to predict chemical shifts and coupling constants .
- Variable-Temperature NMR : Probe dynamic effects by acquiring spectra at 25°C and −40°C .
Q. What strategies prevent unwanted polymerization of the vinyl group during synthesis or storage?
- Methodological Answer :
- Inhibitors : Add 0.1–1% hydroquinone or TEMPO to suppress radical-initiated polymerization .
- Storage Conditions : Store under inert gas (N₂/Ar) at −20°C in amber vials to limit light/oxygen exposure.
- Kinetic Control : Perform reactions at lower temperatures (e.g., 0–5°C) to slow oligomerization .
Q. How can thermal stability and decomposition pathways be analyzed for this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 10°C/min in N₂) to identify decomposition onset.
- Differential Scanning Calorimetry (DSC) : Detect exothermic/endothermic events (e.g., melting, polymerization).
- Hyphenated Techniques : Couple TGA-MS or TGA-FTIR to identify volatile decomposition products .
Q. What are the challenges in quantifying this compound in complex mixtures?
- Methodological Answer :
- Matrix Interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from polar impurities.
- Calibration Standards : Prepare deuterated analogs (e.g., ²H₃-labeled) for internal standardization in LC-MS .
- Limit of Detection (LOD) : Optimize UPLC conditions with sub-2 µm particles for enhanced resolution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
